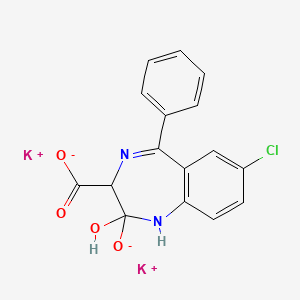
Clorazepic Acid Dipotasium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorazepate dipotassium is a benzodiazepine medication known for its anxiolytic, anticonvulsant, sedative, hypnotic, and skeletal muscle relaxant properties . It is a prodrug that is rapidly converted to its active metabolite, nordiazepam, which is responsible for most of its therapeutic effects . Clorazepate dipotassium is used in the treatment of anxiety disorders, insomnia, alcohol withdrawal, and epilepsy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Clorazepate dipotassium can be synthesized starting from 2-amino-5-chlorobenzonitrile. This compound reacts with phenylmagnesium bromide to form 2-amino-5-chlorobenzophenone imine . The imine is then cyclized to form the benzodiazepine ring structure, followed by carboxylation to yield clorazepate .
Industrial Production Methods: In industrial settings, clorazepate dipotassium is produced by reacting clorazepate with potassium hydroxide to form the dipotassium salt . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying .
Análisis De Reacciones Químicas
Types of Reactions: Clorazepate dipotassium undergoes several types of chemical reactions, including:
Oxidation: Clorazepate can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert clorazepate to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often used for substitution reactions.
Major Products Formed:
Oxidation: Nordiazepam and other hydroxylated metabolites.
Reduction: Amino derivatives of clorazepate.
Substitution: Halogenated benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
Clorazepate dipotassium has a wide range of scientific research applications:
Mecanismo De Acción
Clorazepate dipotassium exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane . The active metabolite, nordiazepam, plays a crucial role in this mechanism .
Comparación Con Compuestos Similares
Clonazepam: Used for seizure disorders and panic disorders.
Diazepam: Commonly prescribed for anxiety, muscle spasms, and seizures.
Lorazepam: Often used for anxiety disorders and as a premedication for anesthesia.
Propiedades
Fórmula molecular |
C16H11ClK2N2O4 |
|---|---|
Peso molecular |
408.92 g/mol |
Nombre IUPAC |
dipotassium;7-chloro-2-hydroxy-2-oxido-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C16H12ClN2O4.2K/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(15(20)21)16(22,23)19-12;;/h1-8,14,19,22H,(H,20,21);;/q-1;2*+1/p-1 |
Clave InChI |
UDKOZNXRMDPDLY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(C(NC3=C2C=C(C=C3)Cl)(O)[O-])C(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















